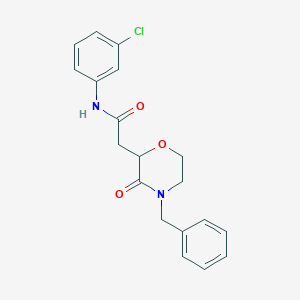![molecular formula C20H21N3O2S B215570 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
Wirkmechanismus
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins, such as BCL-2, and increased expression of pro-apoptotic proteins, such as BIM, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
In addition to its antitumor effects, 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has been shown to have other biochemical and physiological effects. For example, 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has been reported to inhibit platelet aggregation, which is mediated by BTK in platelets. 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has also been shown to have anti-inflammatory effects, as BTK is involved in the activation of immune cells, such as macrophages and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has also been shown to have high potency and selectivity for BTK, which minimizes off-target effects. However, 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione also has a short half-life, which may limit its efficacy in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione could be combined with inhibitors of the PI3K/AKT pathway or the BCL-2 protein to enhance its antitumor effects. Another area of interest is the investigation of the role of BTK in other diseases, such as autoimmune disorders and allergic diseases. Finally, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic properties, is an ongoing area of research.
Synthesemethoden
The synthesis of 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of a tetrahydroquinazoline intermediate, which is then coupled with a pyrrolidine-2,5-dione moiety to form the final product. The synthesis of 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has potent antitumor activity in various mouse models of CLL, MCL, and WM. These findings have led to the initiation of several clinical trials evaluating the safety and efficacy of 1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione in patients with B-cell malignancies.
Eigenschaften
Produktname |
1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C20H21N3O2S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-12-6-5-7-14(10-12)23-18(24)11-17(19(23)25)26-20-21-13(2)15-8-3-4-9-16(15)22-20/h5-7,10,17H,3-4,8-9,11H2,1-2H3 |
InChI-Schlüssel |
XZFREYGDERKRBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCC4)C(=N3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC(=C4CCCCC4=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)

